サトラプラチン

概要

説明

Satraplatin is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy . As an investigational drug, it has not yet received U.S. Food and Drug Administration (FDA) approval and is not available in retail pharmacies .

Synthesis Analysis

Satraplatin has emerged as a novel oral platinum analogue with a better toxicity profile than cisplatin . It is more hydrophobic than cisplatin or oxaliplatin, which appears to demonstrate efficacy in cisplatin-resistant cell lines . Asplatin, a promising alternative to Pt(II) complexes, has been synthesized by fusing acetylsalicylic acid (aspirin) and cisplatin .

Molecular Structure Analysis

Satraplatin is the first orally administered platinum drug under active clinical investigation . Other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously .

Chemical Reactions Analysis

The reduction of satraplatin with ascorbic acid has been investigated . Three protonation forms of the ascorbic acid were considered . The formalism of side reactions was applied in the kinetic model, since a low activation barrier was found for AA 2–, whose concentration is negligible at neutral pH .

Physical And Chemical Properties Analysis

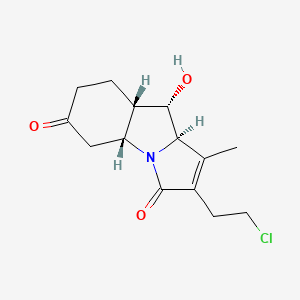

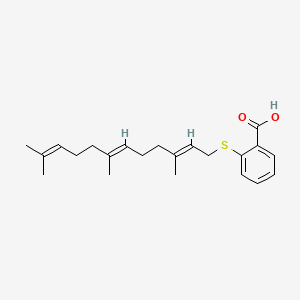

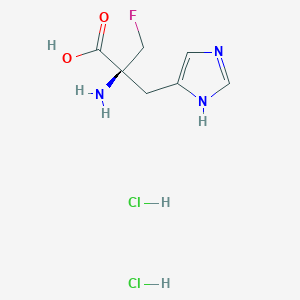

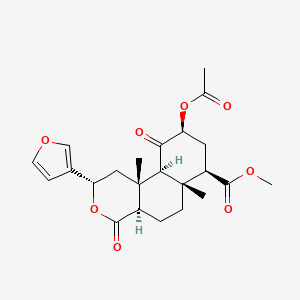

Satraplatin has the molecular formula C10H24Cl2N2O4Pt and a molecular weight of 502.3 g/mol . It is a solid substance that is soluble in DMF (10 mg/mL) when ultrasonic and pH is adjusted to 1 with HCl .

科学的研究の応用

薬剤耐性の克服

サトラプラチンは、特に白金系化学療法の文脈において、薬剤耐性を克服するための研究で使用されてきました . 研究者らは、サトラプラチンをD-α-トコフェリルポリエチレングリコールスクシネート(TPGS)ベースのポリマーで製剤化し、サトラプラチン負荷ナノ粒子(SatPt-NPs)を生成する方法を開発しました . これらのSatPt-NPsは、A2780シスプラチン耐性卵巣がん細胞株(A2780DDP)の治療において、A2780と比較して同等の有効性を示し、薬剤耐性を克服する上で大きな可能性を示しています .

グルタチオン(GSH)解毒の回避

サトラプラチン負荷ナノ粒子(SatPt-NPs)は、GSH解毒を回避することで薬剤耐性を克服することができます . 細胞内GSHを枯渇させることができるブチオニン・スルホキシミン(BSO)で処理した後、SatPt-NPsのIC50値は0.178μMから0.133μMに変化しましたが、シスプラチンと比較して比較的変化しませんでした . これは、SatPt-NPsが腫瘍細胞における薬剤耐性を抑制する能力を持っていることを示唆しています .

卵巣がんの治療

卵巣がんは、最も一般的な婦人科腫瘍の1つであり、女性の癌死亡者の5分の1を占めています . サトラプラチンは、特に他の治療法に耐性となった卵巣がんの治療のために、研究で使用されてきました .

前立腺がんの治療

サトラプラチンは、抗腫瘍活性を有する白金配位化合物であり、経口投与される最初の白金系抗腫瘍薬です . ホルモン抵抗性前立腺がん患者に対するサトラプラチンの治療で使用された第III相臨床試験は終了しています .

併用療法における使用

サトラプラチンは、非常に強力であることが判明しており、さまざまな難治性癌の治療のために他の化学療法薬と併用されています .

ナノ粒子による送達

研究者らは、臨床で使用されている抗癌剤サトラプラチンをD-α-トコフェリルポリエチレングリコールスクシネート(TPGS)ベースのポリマーで製剤化する、実用的で簡便な方法を開発しました。これにより、サトラプラチン負荷ナノ粒子(SatPt-NPs)が生成されます . このナノ粒子によるサトラプラチンの送達は、癌治療において大きな可能性を秘めています .

作用機序

Target of Action

Satraplatin, also known as JM-216, is a platinum-based antineoplastic agent . The primary target of Satraplatin is DNA . It binds to the DNA of cancer cells, inhibiting cell division . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

Satraplatin interacts with its target, DNA, by forming DNA adducts and inter- and intra-strand crosslinks . This binding distorts the DNA template, causing a deceleration of cells in the S phase followed by G2 phase arrest . This process inhibits the ability of cancer cells to divide and proliferate .

Biochemical Pathways

Satraplatin affects several biochemical pathways. It induces the expression of p53-related genes and its direct microRNA target of miR-34a independently . This leads to the potentiation of apoptosis via multiple death pathways, including the activation of caspase 8 and the expression of Fas protein . These pathways lead to programmed cell death, further inhibiting the proliferation of cancer cells.

Pharmacokinetics

It is known that satraplatin is the first orally administered platinum drug , which makes it more convenient for clinical use. The oral route of administration and its relative hydrophobicity compared to other platinum drugs like cisplatin or oxaliplatin may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of Satraplatin’s action at the molecular and cellular level is the inhibition of cell division and the induction of apoptosis . It causes an acute arrest at the G2/M phase of the cell cycle, along with up-regulation of cyclin B1 and p21 waf/cip1 . This leads to an elevated increase in cell death in vitro compared to other platinum drugs like oxaliplatin .

Action Environment

The action, efficacy, and stability of Satraplatin can be influenced by the environmental factors. For instance, the acidity of the biological environment can have an important impact on the reactivity of Satraplatin, causing a significant lowering of the barrier that is necessary to overcome for the hydrolysis of the first acetate ligand to occur . This suggests that the physiological conditions in which Satraplatin is administered can affect its mechanism of action.

Safety and Hazards

将来の方向性

The only Phase III trial with satraplatin was conducted in pretreated metastatic castrate-resistant prostate cancer (CRPC), revealing an improvement in progression-free survival but no overall survival benefit . Future development would have to include designing trials in docetaxel-refractory metastatic CRPC, or in other malignancies where cisplatin is of benefit .

特性

| { "Design of the Synthesis Pathway": "Satraplatin can be synthesized using a multi-step process that involves the reaction of cisplatin with a variety of reagents. The synthesis pathway involves the conversion of cisplatin to an intermediate compound, followed by the addition of various functional groups to form the final product.", "Starting Materials": [ "Cisplatin", "Sodium azide", "Sodium nitrite", "Hydrogen peroxide", "Sodium borohydride", "Sodium acetate", "Acetic anhydride", "Sodium chloride", "Ethanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Cisplatin is treated with sodium azide to form an intermediate compound.", "The intermediate is then treated with sodium nitrite and hydrogen peroxide to form a diazonium salt.", "The diazonium salt is then reduced with sodium borohydride to form a hydrazine intermediate.", "The hydrazine intermediate is then reacted with chloroacetic acid and sodium hydroxide to form a carboxylic acid derivative.", "The carboxylic acid derivative is then reacted with acetic anhydride and sodium acetate to form an acetyl derivative.", "The acetyl derivative is then treated with hydrochloric acid to form Satraplatin.", "The final product is purified using ethanol and water." ] } | |

CAS番号 |

129580-63-8 |

分子式 |

C10H22Cl2N2O4Pt |

分子量 |

500.3 g/mol |

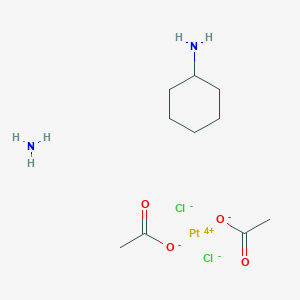

IUPAC名 |

azane;cyclohexanamine;platinum(4+);diacetate;dichloride |

InChI |

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |

InChIキー |

CKNPWBAXEKSCRG-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

正規SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not soluble in water. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Satraplatin is an orally bioavailable platinum(IV) complex that acts as a prodrug. Upon entering the cell, satraplatin is reduced to its active platinum(II) metabolite, JM118. This metabolite, similar to cisplatin, primarily targets DNA in the cell nucleus. [, , , ] JM118 forms both intrastrand and interstrand crosslinks in DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: While the core mechanism of forming DNA adducts is shared with other platinum drugs like cisplatin, satraplatin demonstrates some key differences. First, its oral bioavailability distinguishes it from intravenously administered counterparts. [, ] Second, preclinical data suggests satraplatin exhibits activity in some cisplatin-resistant cell lines, hinting at a potential to overcome certain resistance mechanisms. [, , , ]

A: The molecular formula of satraplatin is C18H36Cl2N2O4Pt. It has a molecular weight of 582.44 g/mol. []

A: While the provided research does not detail specific spectroscopic data, various analytical techniques are employed for its characterization and quantification, including atomic absorption spectroscopy, high-performance liquid chromatography, and mass spectrometry. [, , , ] These techniques would provide data on satraplatin's spectral properties.

A: Yes, molecular dynamics simulations have been utilized to investigate the inclusion mechanism of satraplatin within cyclodextrin molecules, providing insights into how this encapsulation improves satraplatin's solubility. []

A: Research on platinum(IV) complexes, including satraplatin, emphasizes the importance of axial ligands. Modifications to these ligands can influence the compound's reduction potential, lipophilicity, and ultimately, its anticancer activity and toxicity profile. [, , ] For instance, replacing equatorial chlorido ligands with acetates in satraplatin analogues impacted both their water solubility and cytotoxicity. []

A: Encapsulating satraplatin with cyclodextrin significantly improves its water solubility. [] This formulation strategy enhances the drug's bioavailability and stability in acidic and mildly alkaline solutions. [, ]

A: Satraplatin exhibits saturable absorption, meaning that the rate and extent of absorption do not increase proportionally with higher doses. [] This non-linear pharmacokinetic behavior was observed when administered as a bolus every 3-4 weeks and led to the adoption of a daily dosing regimen. []

A: Satraplatin undergoes a complex metabolic process. Its metabolism involves reduction to the active platinum(II) species JM118, which is the major metabolite found in plasma. In addition to JM118, at least five other biotransformation products have been detected. [, ]

A: In a canine model, approximately 55% of satraplatin was excreted in feces and less than 6% in urine, indicating fecal excretion as the primary elimination route. []

A: Yes, food consumption has been shown to impact satraplatin pharmacokinetics. While the clinical significance remains unclear, it is recommended that satraplatin be administered in a fasted state to ensure consistent drug exposure. []

A: Satraplatin displays potent in vitro growth inhibitory effects against a variety of human cancer cell lines, including those derived from prostate, breast, lung, ovarian, and colon cancers. [, , , , , , ]

A: The efficacy of satraplatin has been assessed in various animal models, including: * Mouse xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to assess the drug's effect on tumor growth. Studies have utilized xenograft models of prostate, colon, ovarian, and sarcoma cancers. [, , , ] * Canine model: Satraplatin was tested in dogs with naturally occurring malignant tumors. This model provided valuable insights into the drug's pharmacokinetics, toxicity profile, and potential efficacy in a large animal species. []

ANone: Satraplatin has been evaluated in various phases of clinical trials. Key findings include:

* **Hormone-Refractory Prostate Cancer (HRPC):** A Phase III trial (SPARC) showed satraplatin combined with prednisone significantly prolonged progression-free survival compared to prednisone alone in patients with metastatic CRPC who had received prior chemotherapy. [, , , ] However, the trial did not demonstrate a statistically significant overall survival benefit. [, , ]* **Other Cancers:** Clinical trials investigating satraplatin's efficacy in other cancer types, including lung, breast, and ovarian cancers, have been conducted, with varying degrees of success. [, , , , ]A: Although satraplatin shows activity in some cisplatin-resistant cell lines, the specific mechanisms of resistance to this drug are not fully elucidated. [, , , ]

A: While preclinical data suggests satraplatin might overcome certain mechanisms of resistance to cisplatin, the extent of cross-resistance remains an area of investigation. [, , , ]

A: The most frequently observed adverse effects in clinical trials were myelosuppression (decreased blood cell production) and gastrointestinal disturbances. [, , , , , ]

A: Myelosuppression, particularly neutropenia (low white blood cell count) and thrombocytopenia (low platelet count), has been identified as the dose-limiting toxicity of satraplatin in both preclinical and clinical settings. [, , , ]

A: Yes, nanoparticle-based drug delivery systems have been investigated for the co-delivery of satraplatin and other therapeutic agents. One such system utilizes Pluronic F127-based polyaniline nanoparticles to encapsulate both satraplatin and an aminopyrrolic receptor, aiming to enhance tumor targeting and overcome drug resistance. []

A: Research has explored potential biomarkers to predict satraplatin sensitivity. While a 6-gene peripheral blood RNA signature and serum tissue inhibitor of metalloproteinase-1 (TIMP-1) levels were assessed in a small clinical trial, neither demonstrated a significant association with response to satraplatin. [] Further research is warranted to identify reliable predictive biomarkers.

A: Research is exploring whether tumors exhibiting "BRCAness" — a deficiency in DNA repair mechanisms similar to that seen in BRCA1/2 mutations — might show increased sensitivity to platinum-based chemotherapy, including satraplatin. A Phase II clinical trial is investigating this hypothesis in metastatic CRPC patients. []

ANone: Several analytical methods have been employed in satraplatin research, including:

* **Atomic absorption spectroscopy (AAS):** AAS is used to measure the total platinum concentration in biological samples, providing insights into satraplatin pharmacokinetics. [, ]* **High-performance liquid chromatography (HPLC):** HPLC, often coupled with UV detection, enables the separation and quantification of satraplatin and its metabolites in various matrices. [, , ] * **Mass spectrometry (MS):** MS, often coupled with HPLC (LC-MS), offers high sensitivity and selectivity for analyzing satraplatin and its metabolites in biological samples, aiding in pharmacokinetic and metabolic studies. [, ]* **Inductively coupled plasma mass spectrometry (ICP-MS):** ICP-MS provides highly sensitive and specific quantification of platinum in various biological matrices, facilitating detailed pharmacokinetic analyses and investigations into tissue distribution. [, ]* **Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS):** LA-ICP-MS allows for spatially resolved analysis of platinum distribution within tissues, providing valuable information on drug accumulation and potential toxicity in different organs. []A: The dissolution rate of satraplatin capsules is significantly influenced by particle size. Capsules containing smaller particles demonstrated faster and more efficient dissolution compared to those with larger particles. []

A: Research suggests that organic cation transporters (OCTs) may play a more prominent role in the cellular uptake and cytotoxicity of satraplatin's active metabolite, JM118, compared to cisplatin. []

A: Studies on small cell lung cancer (SCLC) cell lines suggest that the drug transporter OATP5A1 might contribute to satraplatin resistance. Elevated expression of OATP5A1 was observed primarily in drug-resistant SCLC cells. [] Further research is needed to validate its clinical relevance as a resistance marker.

ANone: Several other platinum-based chemotherapeutic agents are available, each with its own pharmacological properties and clinical indications:

* **Cisplatin:** The first-generation platinum drug and remains a cornerstone of many chemotherapy regimens. [, ]* **Carboplatin:** Often preferred over cisplatin due to its milder side effect profile, although its efficacy is comparable. [, ]* **Oxaliplatin:** Frequently used for advanced gastrointestinal malignancies, expanding the application of platinum-based therapy. [, ]* **Lobaplatin:** Another third-generation platinum compound that has shown promising preclinical activity, particularly in breast and ovarian cancer models. []* **Picoplatin:** A sterically hindered platinum(II) complex with preclinical and clinical activity in a variety of tumor types. []A: Satraplatin first entered clinical trials in 1992, marking a significant milestone as the first orally bioavailable platinum-based anticancer drug to be investigated in humans. []

A: While satraplatin showed promise in earlier clinical trials, it did not meet the primary endpoint of overall survival in the phase III SPARC trial for hormone-refractory prostate cancer. [, , ] While this outcome led to the discontinuation of large-scale Phase III trials, research continues to explore its potential in specific patient populations and in combination therapies. [, , ]

ANone: Satraplatin research exemplifies a multidisciplinary endeavor, drawing upon expertise from:

* **Medicinal Chemistry:** Synthesis, characterization, and optimization of satraplatin and its analogues. []* **Pharmacology:** Investigating satraplatin's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and drug-target interactions. [, , , , , ] * **Oncology:** Evaluating satraplatin's efficacy and safety in preclinical models and clinical trials for various cancer types. [, , , , , , , , , , , , , , ]* **Analytical Chemistry:** Developing and applying analytical techniques to characterize, quantify, and monitor satraplatin and its metabolites in various matrices. [, , , , , , , ] * **Computational Chemistry:** Utilizing simulations and modeling to understand satraplatin's interactions with biological targets and explore its structure-activity relationships. [, ]試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。